molecular formula C8H13NO5S2. 2NH3 B195459 DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid CAS No. 121213-21-6

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid

Cat. No. B195459
M. Wt: 267.3 g/mol
InChI Key: JXVPSTRNHZDJFF-YFKPBYRVSA-N
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Description

DL-2-Aminobutyric acid is a compound with the molecular formula C4H9NO2 and a molecular weight of 103.1198 . It’s also known by other names such as dl-2-Amino-n-butyric acid, 2-Aminobutyric acid, dl-α-Amino-n-butyric acid, Butanoic acid, 2-amino-, (.+/-.)-, Aminobutyric acid,-2-, Butyric acid, 2-amino-, DL-, DL-2-Aminobutanoic acid, 2-Aminobutyric acid, dl, Butanoic acid, 2-amino-, Butyrine, NSC 3251, α-Aminobutyric acid, Butyric acid, dl-2-amino-, beta-form, (±)-2-aminobutyric acid .


Molecular Structure Analysis

The molecular structure of DL-2-Aminobutyric acid is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Aminopolycarboxylate chelants (APCs) like DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid are commonly employed to restrict metal ions from playing their normal chemical roles through the formation of stable and water-soluble metal complexes .


Physical And Chemical Properties Analysis

DL-2-Aminobutyric acid is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis and Derivative Formation

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid and its derivatives are synthesized through various chemical reactions. For instance, the synthesis of DL-aminoalkyl phosphonic acids and derivatives, such as DL-1-aminobutylphosphonic acid and DL-2-amino-2-carboxyethylphosphonic acid, have been achieved using modified Curtius and Schotten-Baumann methods (Rho & Kim, 1973). Similarly, the synthesis of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins, has been explored, demonstrating the versatility of such compounds in synthetic organic chemistry (Shimohigashi et al., 1976).

Safety And Hazards

DL-2-Aminobutyric acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

The use of unnatural amino acids in protein engineering and drug discovery is a promising field of research . Systemic research is necessary to explore unnatural amino acids with novel side chains that can address the limitations of natural amino acids .

properties

IUPAC Name

(2S)-2-[[2-(carboxymethylsulfanyl)acetyl]amino]-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S2/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVPSTRNHZDJFF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)[C@@H](C(=O)O)NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923725
Record name N-{2-[(Carboxymethyl)sulfanyl]-1-hydroxyethylidene}homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid

CAS RN

121213-21-6
Record name DL-Homocysteine, N-(((carboxymethyl)thio)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121213216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(Carboxymethyl)sulfanyl]-1-hydroxyethylidene}homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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